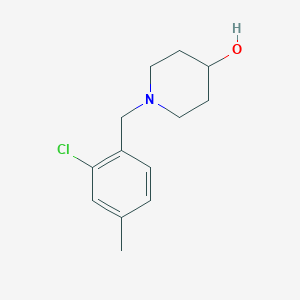

1-(2-Chloro-4-methylbenzyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-10-2-3-11(13(14)8-10)9-15-6-4-12(16)5-7-15/h2-3,8,12,16H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZZLYXQIGMHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(CC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(2-Chloro-4-methylbenzyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential co-receptor in the process of HIV-1 entry.

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction. This interaction is facilitated by the presence of a basic nitrogen atom in the compound. The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists.

Biochemical Pathways

The blockade of the CCR5 receptor by this compound prevents the entry of HIV-1 into cells.

Result of Action

The result of the action of this compound is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection.

Biochemical Analysis

Biochemical Properties

1-(2-Chloro-4-methylbenzyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor that is essential for HIV-1 entry into cells. The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is facilitated by the presence of a basic nitrogen atom in the compound. Additionally, the compound’s lipophilic groups enhance its binding affinity to the receptor.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving calcium mobilization. By acting as a CCR5 antagonist, this compound can inhibit the entry of HIV-1 into cells, thereby affecting gene expression and cellular metabolism. The compound’s ability to modulate these pathways highlights its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s basic nitrogen atom forms a salt-bridge interaction with the CCR5 receptor, anchoring the ligand to the receptor site. This interaction inhibits the receptor’s function, preventing HIV-1 from entering the cell. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods. Long-term studies have shown that this compound can sustain its inhibitory effects on CCR5, leading to prolonged suppression of HIV-1 entry into cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant toxicity. At higher doses, some adverse effects have been observed, including potential toxicity to non-target cells. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves hydroxylation and conjugation reactions, which facilitate its excretion from the body. These metabolic processes are crucial for maintaining the compound’s bioavailability and reducing potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. The compound’s lipophilic nature enhances its ability to cross cell membranes, facilitating its distribution to various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

Overview

1-(2-Chloro-4-methylbenzyl)piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a unique structure that allows it to interact with various biological targets, influencing multiple pathways.

Chemical Structure and Properties

The chemical formula for this compound is C_{13}H_{18}ClN, with a molecular weight of approximately 235.74 g/mol. The compound's structure is characterized by a piperidine ring substituted with a 2-chloro-4-methylbenzyl group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects depending on the target:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like obesity and metabolic disorders .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Study on Antimycobacterial Activity

A notable study explored the efficacy of piperidinol-based molecules against M. abscessus strains derived from cystic fibrosis patients. The study highlighted that this compound significantly inhibited bacterial growth and altered the mycolic acid composition within the bacteria after treatment over 48 hours. This suggests a mechanism of action that may involve disruption of cell wall synthesis .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(2-Chlorobenzyl)piperidin-4-ol | Moderate antimycobacterial | Enzyme inhibition |

| 1-(4-Methylbenzyl)piperidin-4-ol | Low cytotoxicity | Receptor modulation |

| 1-(2-Chloro-4-methylphenyl)piperidin-4-ol | High cytotoxicity | Apoptosis induction |

The comparative analysis shows that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its significant antimycobacterial properties and potential cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-ol derivatives exhibit diverse biological activities depending on the substituents attached to the benzyl group and the piperidine ring. Below is a detailed comparison of 1-(2-Chloro-4-methylbenzyl)piperidin-4-ol with key analogs:

Structural and Functional Group Variations

Key Insights from Structure-Activity Relationships (SAR)

Halogenation Effects :

- Chlorine atoms at the 2-position (as in this compound) may enhance steric and electronic interactions with hydrophobic enzyme pockets, as seen in PIPD1’s anti-tubercular activity .

- Dichloro substitution (e.g., 2,4-dichlorobenzyl in ) could further modulate binding but may reduce selectivity due to increased lipophilicity .

Methyl Group Influence :

- The 4-methyl group in this compound likely contributes to metabolic stability and membrane permeability, similar to BD214088 .

Hydroxyl Group Positioning :

- The 4-hydroxyl group on the piperidine ring is critical for hydrogen bonding with biological targets, as observed in SK1 inhibitors (RB-005) and neuroleptic drugs like haloperidol .

Chain Length and Lipophilicity :

- RB-005’s octylphenethyl chain enhances SK1 selectivity by increasing lipophilicity, a feature absent in the shorter benzyl chain of this compound .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Chloro-4-methylbenzyl)piperidin-4-ol typically involves the following key steps:

- Functionalization of the piperidine ring at the 4-position with a hydroxyl group.

- Introduction of the 2-chloro-4-methylbenzyl substituent at the nitrogen of the piperidine ring.

- Control of reaction conditions to maintain purity and yield.

Preparation of Piperidin-4-ol Core

The piperidin-4-ol (4-hydroxypiperidine) scaffold is commonly prepared or procured as a starting material. In some synthetic routes, the hydroxyl group is introduced by selective hydroxylation of piperidine derivatives or by reduction of piperidin-4-one intermediates.

Example synthesis of piperidin-4-ol derivatives:

- Recrystallization and purification of piperidin-4-one derivatives have been reported with slow evaporation methods using solvents such as ethanol or acetonitrile, ensuring the proper conformation and purity of the piperidine ring system.

Introduction of the 2-Chloro-4-methylbenzyl Group

The key functionalization step involves N-alkylation of the piperidin-4-ol nitrogen with a 2-chloro-4-methylbenzyl halide or equivalent electrophile.

- The reaction of piperidin-4-ol with 2-chloro-4-methylbenzyl chloride or bromide under basic conditions (e.g., using triethylamine or potassium carbonate) in an organic solvent such as dichloromethane or acetonitrile.

- Controlled temperature conditions (20–40°C) to avoid side reactions.

- Reaction times vary but often last several hours with stirring to ensure completion.

Representative Synthetic Route from Literature

While direct literature on this compound is limited, closely related compounds such as 4-chloro-N-methylpiperidine have been synthesized via chlorination of N-methylpiperidin-4-ol using thionyl chloride in the presence of triethylamine in dichloromethane at 20–40°C for 2 hours, yielding products with >98% purity and 80% yield. This approach can be adapted for preparing related N-substituted piperidin-4-ol derivatives by substituting the chlorination step with N-alkylation using the appropriate benzyl halide.

Detailed Reaction Conditions and Data Table

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| Hydroxylation of piperidine | Piperidine derivative, oxidant or reduction agent | Ambient to reflux | Varies | N/A | >95% | Preparation of piperidin-4-ol core |

| N-Alkylation | Piperidin-4-ol, 2-chloro-4-methylbenzyl chloride, base (e.g., triethylamine) | 20–40 | 2–6 | 70–85 | >98% | Stirring in dichloromethane or acetonitrile |

| Purification | Extraction, evaporation, recrystallization | Ambient | N/A | N/A | >98% | Ensures removal of impurities |

Research Findings and Optimization

- Base selection: Triethylamine is commonly used to neutralize HCl formed during N-alkylation, improving yield and purity.

- Solvent choice: Dichloromethane and acetonitrile provide good solubility and reaction rates for alkylation steps.

- Temperature control: Maintaining 20–40°C prevents decomposition or side reactions.

- Reaction monitoring: Gas chromatography (GC) or HPLC is employed to track reaction progress and confirm product purity.

- Post-reaction workup: Quenching with water, organic layer extraction, and evaporation under reduced pressure are standard to isolate the product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.